JG-365 as an HIV Protease Inhibitor: A Technical Guide
JG-365 as an HIV Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-365 is a potent, synthetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1][2] As a substrate-analog inhibitor, JG-365 mimics the natural substrate of the HIV protease, binding to the active site with high affinity and blocking its catalytic activity.[1] This competitive inhibition prevents the proteolytic cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[3] Structurally, JG-365 is a heptapeptide-derived compound incorporating a hydroxyethylamine isostere in place of a scissile peptide bond, which is crucial for its inhibitory function.[4] X-ray crystallography studies have revealed that the S-isomer of JG-365 is the active conformation, binding tightly within the active site of the dimeric HIV-1 protease.[1][5] This technical guide provides an in-depth overview of JG-365, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its synthesis and evaluation.
Introduction to HIV Protease and its Inhibition
The HIV-1 protease is an aspartic protease that functions as a homodimer.[6] It plays a critical role in the late stages of the viral replication cycle by cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3] This maturation process is essential for the assembly of infectious viral particles.[3] Inhibition of the HIV protease is a well-established therapeutic strategy for the treatment of HIV/AIDS.[3] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, preventing the processing of the viral polyproteins and thus halting the production of new, infectious virions.[3]
JG-365: A Potent HIV-1 Protease Inhibitor
JG-365 is a substrate-based hydroxyethylamine inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe.[4] The hydroxyethylamine moiety mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to its potent inhibitory activity.[5]
Mechanism of Action
JG-365 acts as a competitive inhibitor of the HIV-1 protease.[2] It binds to the active site of the enzyme, a cavity located at the dimer interface, and interacts with the catalytic aspartate residues (Asp25 and Asp25').[5] The hydroxyl group of the hydroxyethylamine moiety is positioned between the two aspartate residues, forming hydrogen bonds and effectively blocking the access of the natural substrate to the active site.[5] The S configuration at the chiral carbon of the hydroxyethylamine is essential for its potent inhibitory activity, as it mimics the stereochemistry of the natural substrate's transition state.[1][5]
Quantitative Data
The inhibitory potency of JG-365 has been quantified through various in vitro assays. The key parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 0.24 nM | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | [4] |
| IC50 | Not Available | Half-maximal inhibitory concentration, the concentration of inhibitor required to reduce the enzyme activity by 50%. | - |
| CC50 | Not Available | Half-maximal cytotoxic concentration, the concentration of the compound that is toxic to 50% of cells. | - |
| Selectivity Index (SI) | Not Available | Ratio of CC50 to IC50, indicating the therapeutic window of the compound. | - |
Note: While a specific IC50 value for JG-365 was not found in the provided search results, it is expected to be in the low nanomolar range given its potent Ki value.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of JG-365.
Synthesis of JG-365
JG-365 is a synthetic peptide derivative and can be synthesized using solid-phase peptide synthesis (SPPS).[5] A general protocol for the synthesis of a heptapeptide (B1575542) like JG-365 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below. The synthesis of the non-standard hydroxyethylamine isostere requires specialized chemical synthesis steps that are incorporated into the SPPS protocol.
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Acetylating agent: Acetic anhydride (B1165640)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Ile, Pro, Phe).
-
Incorporation of the Hydroxyethylamine Isostere: The synthesis of the Phe-ψ[CH(OH)CH2N]-Pro moiety requires a multi-step solution-phase synthesis to create the hydroxyethylamine core, which is then coupled to the growing peptide chain on the solid support. This typically involves the reaction of an epoxide with an amine.
-
Continue Peptide Elongation: Continue the SPPS cycle for the remaining amino acids (Asn, Leu, Ser).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized JG-365 by mass spectrometry and analytical HPLC.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of JG-365 to inhibit the activity of recombinant HIV-1 protease using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
JG-365 (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HIV-1 Protease to the desired concentration in assay buffer.
-
Prepare a series of dilutions of JG-365 in assay buffer (ensure the final DMSO concentration is low, typically <1%).
-
Dilute the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted HIV-1 protease to each well.
-
Add 25 µL of the JG-365 dilutions (or assay buffer for the no-inhibitor control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
-
To determine the IC50, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve.
-
Antiviral Activity Assay
This assay determines the concentration of JG-365 required to inhibit HIV-1 replication in a cell-based system.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
JG-365 (dissolved in DMSO)
-
Reagent for measuring cell viability (e.g., MTT, XTT)
-
96-well cell culture plate
Procedure:
-
Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of JG-365 to the wells. Include a no-drug control.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days to allow for viral replication and the induction of cytopathic effects.
-
Measure Antiviral Activity:
-
After the incubation period, assess the protective effect of the inhibitor by measuring cell viability using an MTT or XTT assay (see section 3.4).
-
-
Data Analysis:
-
Calculate the percentage of protection for each inhibitor concentration relative to the uninfected and infected controls.
-
Plot the percentage of protection against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the toxicity of JG-365 to the host cells.
Materials:
-
Cell line used in the antiviral assay
-
Cell culture medium
-
JG-365 (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of JG-365 to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated control cells.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the CC50 value from the dose-response curve.
-
Conclusion
JG-365 is a highly potent inhibitor of HIV-1 protease, demonstrating the effectiveness of substrate-analog design in developing antiretroviral agents. Its detailed mechanism of action and strong binding affinity make it a valuable tool for studying the structure and function of HIV protease and a lead compound for the development of new protease inhibitors. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of JG-365 and other similar compounds in a research and drug development setting. Further studies to determine its in vivo efficacy, pharmacokinetic profile, and resistance profile are necessary to fully assess its therapeutic potential.
References
- 1. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. metaphactory [semopenalex.org]
- 5. peptide.com [peptide.com]
- 6. Affinity purification of synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
